![molecular formula C15H18N6OS B15101874 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B15101874.png)
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
The compound 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with a thiophene ring and a 1,2,4-triazole moiety. Its structure integrates three pharmacologically relevant heterocycles:
Properties
Molecular Formula |
C15H18N6OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N6OS/c1-9(2)7-13-16-15(19-18-13)17-14(22)11-8-10(20-21(11)3)12-5-4-6-23-12/h4-6,8-9H,7H2,1-3H3,(H2,16,17,18,19,22) |
InChI Key |
OIYUGBISIZNKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique ring structure and functional groups.
Agrochemicals: As a possible fungicide or pesticide due to its bioactive properties.
Material Sciences: In the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences between the target compound and its analogs, focusing on substituents, molecular properties, and synthetic methodologies:
Structural and Functional Insights
- Thiophene vs. However, benzothiazole’s planar structure may improve π-π stacking in protein binding .
- Alkyl vs. Aryl Substituents : The 2-methylpropyl group (branched alkyl) in the target compound likely reduces crystallinity compared to the 3-methylbenzyl group (), enhancing solubility .
- Triazole vs. Tetrazole : While triazoles (target compound) are more rigid, tetrazoles () exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which could influence target selectivity .
Hydrogen-Bonding and Solubility
- The pyrazole and triazole moieties in the target compound can act as both donors and acceptors in hydrogen bonds, a feature critical for crystal packing () and aqueous solubility .
- Compared to the benzothiazole analog (), the target’s thiophene group may lower logP (estimated ~3.2 vs. ~3.8 for benzothiazole), favoring better bioavailability .
Biological Activity
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex heterocyclic compound that integrates triazole and pyrazole moieties. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C16H19N5O
- Molecular Weight : Approximately 297.35 g/mol
Biological Activities
This compound exhibits a variety of biological activities, including:
1. Anticancer Activity
Research indicates that derivatives of triazole and pyrazole often demonstrate significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 6.2 |
Compound B | T47D | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through specific interactions with cellular targets.
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar triazole compounds have demonstrated effectiveness against a range of pathogenic bacteria, indicating potential applications in treating infections.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial survival.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, promoting apoptosis in cancer cells or inhibiting bacterial growth.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
Study on Triazole Derivatives
A study synthesized various triazole derivatives and tested their anticancer properties. The results indicated that modifications in the side chains significantly affected their potency against different cancer cell lines.
In Vitro Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound against human cancer cell lines. Results showed a dose-dependent response, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key steps to optimize synthetic yield for this compound, and how do reaction conditions influence purity?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of temperature (60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions). Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) ensures ≥95% purity. Monitor intermediates using TLC and confirm final structure via NMR and HRMS .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves aromatic protons (thiophene, pyrazole) and alkyl chains (2-methylpropyl group). Chemical shifts for triazole protons typically appear at δ 8.1–8.3 ppm .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and triazole/triazolyl vibrations .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.15) and fragments (e.g., loss of thiophene moiety) .
Q. How can researchers mitigate common side reactions during synthesis, such as unintended cyclization or oxidation?
- Methodological Answer :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or pyrazole rings.
- Add stabilizers (e.g., BHT) in thiophene-containing steps.
- Optimize stoichiometry (1:1.1 molar ratio for carboxamide coupling) to reduce dimerization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- In vitro assays : Standardize cell lines (e.g., HEK293 for kinase inhibition) and assay conditions (pH 7.4, 37°C).
- SAR Analysis : Compare analogs (e.g., replacing 2-methylpropyl with cyclopropyl) to identify critical substituents .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), validating via mutational studies .
Q. How can computational modeling predict metabolic stability or toxicity of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility).
- QSAR Models : Train on pyrazole/triazole derivatives with known toxicity data (LD₅₀, hERG inhibition) .
- MD Simulations : Simulate liver microsome interactions (NADPH cofactors) for metabolite identification .
Q. What experimental approaches validate the compound’s binding mode to a target protein with conflicting crystallography data?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with the protein (e.g., kinase domain) at 1.8–2.2 Å resolution.
- SPR/Biacore : Measure binding kinetics (kₐₙ/kₒff) to confirm affinity discrepancies.
- Fluorescence Quenching : Titrate compound into tryptophan-rich protein regions to detect conformational changes .
Q. How can substituent modifications enhance solubility without compromising target affinity?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) at the 2-methylpropyl or triazole positions.
- Salt Formation : Prepare hydrochloride salts for improved aqueous solubility.
- Prodrug Design : Link to PEGylated moieties cleaved by esterases in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.